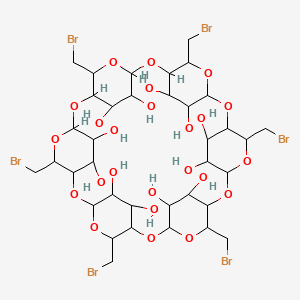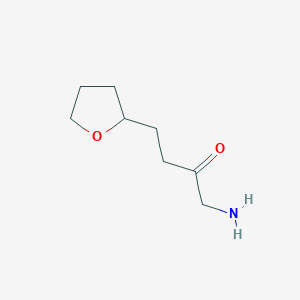![molecular formula C20H30N8O5 B12103304 5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)
5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sar-Pro-Arg-pNA is a synthetic peptide that serves as a chromogenic substrate for α-thrombin. This compound is widely used in scientific research due to its ability to test α-thrombin activity. The molecular formula of Sar-Pro-Arg-pNA is C20H30N8O5, and it has a molecular weight of 462.5 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sar-Pro-Arg-pNA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The protecting groups are then removed, and the process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
In industrial settings, the production of Sar-Pro-Arg-pNA involves automated peptide synthesizers that can efficiently carry out the coupling and deprotection steps. These machines are capable of producing large quantities of the peptide with high purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality .
Analyse Des Réactions Chimiques
Types of Reactions
Sar-Pro-Arg-pNA primarily undergoes hydrolysis reactions when exposed to α-thrombin. The hydrolysis of the peptide bond between the arginine and p-nitroaniline (pNA) residues results in the release of pNA, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in an aqueous buffer solution at a physiological pH (around 7.4). The presence of α-thrombin is essential for the reaction to occur. The reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the release of pNA .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline (pNA), which is released from the peptide chain. The remaining peptide fragment, Sar-Pro-Arg, is also formed as a result of the reaction .
Applications De Recherche Scientifique
Sar-Pro-Arg-pNA is widely used in various fields of scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
Sar-Pro-Arg-pNA exerts its effects by serving as a substrate for α-thrombin. The enzyme recognizes the peptide sequence and cleaves the peptide bond between the arginine and p-nitroaniline residues. This cleavage results in the release of pNA, which can be detected spectrophotometrically. The molecular targets of Sar-Pro-Arg-pNA are the active sites of α-thrombin and other serine proteases that can recognize and cleave the peptide sequence .
Comparaison Avec Des Composés Similaires
Sar-Pro-Arg-pNA is unique due to its specific peptide sequence and its ability to serve as a chromogenic substrate for α-thrombin. Similar compounds include other chromogenic substrates for serine proteases, such as:
Boc-Val-Pro-Arg-pNA: Another chromogenic substrate for α-thrombin with a different peptide sequence.
Z-Gly-Gly-Arg-pNA: A substrate used to study the activity of other serine proteases.
Ac-Ile-Glu-Gly-Arg-pNA: A substrate used in the study of coagulation enzymes.
These compounds share similar properties with Sar-Pro-Arg-pNA but differ in their peptide sequences and specificities for different enzymes.
Propriétés
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLDUJEFLRICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)






![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)


![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)
![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
